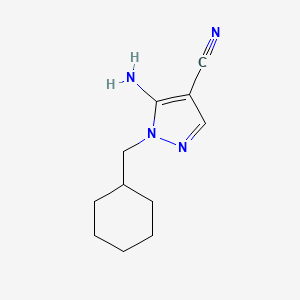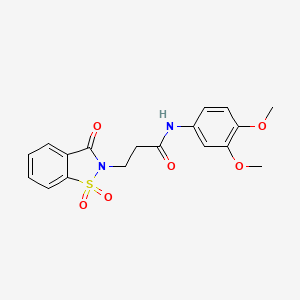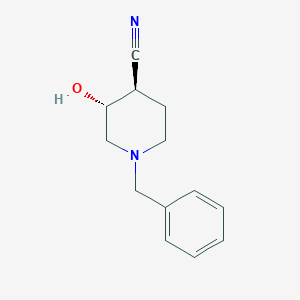
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substituents, which include an amino group, an ethyl group, and a methoxypropyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.
Ethylation and Methoxypropylation: The ethyl and methoxypropyl groups are introduced through alkylation reactions using ethyl halides and methoxypropyl halides, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical reagents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new alkyl or aryl substituted pyrazole derivatives.
科学的研究の応用
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
作用機序
The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The amino and carboxamide groups are often key to its binding affinity and specificity.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the pyrazole ring can influence its reactivity, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
4-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.
4-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: Substitution of the ethyl group with a methyl group can influence its steric and electronic properties.
4-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide: Variation in the length and structure of the alkoxy group can alter its chemical behavior and biological activity.
Uniqueness
4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-amino-2-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-3-14-9(8(11)7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDOKUGDZJIAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2650060.png)

![2,2-difluoro-2-(4-methoxyphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2650063.png)



![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide](/img/structure/B2650072.png)


![4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine](/img/structure/B2650077.png)
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)
![4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)

